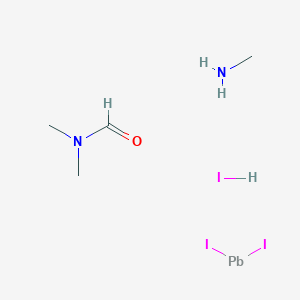

diiodolead;N,N-dimethylformamide;methanamine;hydroiodide

概要

説明

Diiodolead;N,N-dimethylformamide;methanamine;hydroiodide is a complex chemical compound that combines elements of lead, iodine, and organic molecules

作用機序

Target of Action

The primary target of the Lead(II) iodide/methylammonium iodide(1:1)-DMF complex is the formation of organo-metal halide perovskites . These perovskites are used in solar cells due to their suitable properties as light-harvesting materials .

Mode of Action

The complex interacts with its targets through a process known as the forward and backward conversions of Lead(II) iodide to Methylammonium Lead Perovskite . This process involves the mixing of different components of the perovskite, such as the organic cation or the halide anion .

Biochemical Pathways

The affected pathway is the formation of perovskite phase in formamidinium–methylammonium lead iodide bromide materials . The downstream effects include the morphological, optical, and photovoltaic properties of the resulting perovskite materials .

Pharmacokinetics

The bioavailability of the complex is influenced by factors such as temperature and the presence of water .

Result of Action

The result of the complex’s action is the formation of high-quality perovskite layers, which are used in the production of high-efficiency and low-cost photovoltaics . These layers are characterized by intensive light absorption capability and long charge carrier diffusion lengths .

Action Environment

Environmental factors such as temperature and humidity significantly influence the action, efficacy, and stability of the complex . For instance, the stability of the perovskite material can be improved by stabilizing it against the attack of water, which is crucial for the long-term stability of perovskite solar cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of diiodolead;N,N-dimethylformamide;methanamine;hydroiodide involves multiple steps, typically starting with the preparation of individual components. N,N-dimethylformamide is a common polar aprotic solvent used in many organic reactions. Methanamine, also known as methylamine, is a simple amine that can be synthesized through the reaction of formaldehyde and ammonium chloride. The combination of these components with lead and iodine under controlled conditions results in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced reactors and purification techniques to isolate the final product.

化学反応の分析

Types of Reactions

Diiodolead;N,N-dimethylformamide;methanamine;hydroiodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of lead.

Reduction: Reduction reactions can convert the compound into lower oxidation states or different lead-containing species.

Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halide salts. Reaction conditions typically involve controlled temperatures and solvents like N,N-dimethylformamide to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce various lead halides.

科学的研究の応用

Diiodolead;N,N-dimethylformamide;methanamine;hydroiodide has several scientific research applications:

Chemistry: The compound is used as a reagent in organic synthesis and catalysis, particularly in reactions involving lead and iodine.

Biology: Research into the biological effects of lead compounds includes studying their interactions with biological molecules and potential toxicity.

Medicine: Investigations into the medical applications of lead compounds focus on their use in imaging and as potential therapeutic agents.

Industry: The compound’s unique properties make it useful in various industrial processes, including the production of specialized materials and chemicals.

類似化合物との比較

Similar Compounds

Diiodolead: A simpler compound containing lead and iodine, used in similar applications but with different properties.

N,N-dimethylformamide: A versatile solvent and reagent in organic synthesis, often used in combination with other compounds.

Methanamine: A basic amine used in various chemical reactions and as a building block for more complex molecules.

Uniqueness

Diiodolead;N,N-dimethylformamide;methanamine;hydroiodide is unique due to its combination of lead, iodine, and organic components, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its relevance in multiple fields of research make it a compound of significant interest.

生物活性

Diiodolead;N,N-dimethylformamide;methanamine;hydroiodide is a complex chemical compound that has garnered attention for its potential applications in various fields, particularly in optoelectronics and solar energy. This article explores the biological activity of this compound, examining its properties, synthesis methods, and implications for health and the environment.

Chemical Composition and Properties

The compound has the chemical formula C₄H₁₆I₃N₂OPb and a molecular weight of approximately 438.7 g/mol. It consists of lead iodide coordinated with N,N-dimethylformamide (DMF) and methanamine, forming a hydroiodide salt. The presence of lead, a heavy metal, raises concerns regarding its toxicity and environmental impact, while the organic components enhance its solubility and reactivity in various chemical processes.

Key Features

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₆I₃N₂OPb |

| Molecular Weight | 438.7 g/mol |

| Solubility | Soluble in polar solvents |

| Toxicity | Health hazard due to lead content |

The biological activity of this compound is primarily influenced by its lead content. Lead compounds are known to interact with biological systems, potentially leading to toxic effects. The mechanisms through which lead exerts its biological effects include:

- Enzyme Inhibition : Lead can inhibit various enzymes, disrupting metabolic pathways.

- Oxidative Stress : Lead exposure is associated with increased oxidative stress, which can damage cellular components.

- Neurotoxicity : Lead is known to affect the nervous system, leading to cognitive impairments and developmental issues in children.

Health Implications

Research indicates that exposure to lead compounds can result in significant health risks, including:

- Neurological Damage : Lead exposure is linked to neurodevelopmental disorders in children.

- Renal Dysfunction : Chronic exposure can lead to kidney damage.

- Reproductive Toxicity : Lead has been associated with adverse reproductive outcomes.

Environmental Impact

The environmental implications of this compound are concerning due to the leaching of lead into ecosystems. This can affect soil and water quality, posing risks to wildlife and human health.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Direct Reaction : Combining lead iodide with N,N-dimethylformamide and methanamine under controlled conditions.

- Solvent-Assisted Techniques : Utilizing DMF as a solvent to facilitate the reaction between lead iodide and methanamine.

Case Study 1: Perovskite Solar Cells

One of the most promising applications of this compound lies in its role as a precursor for perovskite solar cells. Research has demonstrated that when processed into thin films, it converts into methylammonium lead iodide (MAPI), which exhibits high efficiency in solar energy conversion.

Case Study 2: Optoelectronic Applications

Studies have shown that this compound possesses a high optical dielectric constant (around 15), making it suitable for applications in light-emitting devices (LEDs) and other optoelectronic devices.

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific coordination environment that enhances its utility in forming stable perovskite structures compared to other similar compounds.

| Compound Name | Formula | Key Features |

|---|---|---|

| Methylammonium Lead Iodide | CH₃NH₃PbI₃ | Directly related to perovskite structures |

| Lead(II) Iodide | PbI₂ | Base material for perovskite solar cells |

| N,N-Dimethylformamide | C₃H₇NO | Solvent and reagent in organic synthesis |

| Methylammonium Iodide | CH₃NH₃I | Used in combination with lead compounds |

特性

IUPAC Name |

diiodolead;N,N-dimethylformamide;methanamine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.CH5N.3HI.Pb/c1-4(2)3-5;1-2;;;;/h3H,1-2H3;2H2,1H3;3*1H;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKNKNLFTTZWDO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.CN(C)C=O.I.I[Pb]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13I3N2OPb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801103116 | |

| Record name | Lead(ii) iodide/methylammonium iodide(1:1)-dmf complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801103116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101242-86-6 | |

| Record name | Lead(ii) iodide/methylammonium iodide(1:1)-dmf complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801103116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Plumbate(1-), triiodo-, hydrogen, compd. with N,N-dimethylformamide and methanamine (1:1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。